Product packaging for 5-Oxa-2-azaspiro[3.5]nonane(Cat. No.:CAS No. 138387-19-6)

5-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B598902
CAS No.: 138387-19-6
M. Wt: 127.187
InChI Key: SBULNORPQJCVIL-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane is a high-value spirocyclic scaffold extensively utilized in medicinal chemistry and drug discovery research . This compound features a unique three-dimensional structure where an oxetane ring and a piperidine ring share a central spiro carbon atom . This architecture is highly sought-after for designing novel therapeutic agents, as the spirocyclic framework provides significant conformational rigidity. This rigidity can lead to improved target affinity and selectivity by presenting functional groups in a precise spatial orientation, and may also enhance metabolic stability and aqueous solubility—two critical parameters for drug development . The incorporation of the oxetane ring is a recognized strategy to fine-tune a molecule's properties, further underscoring the research value of this building block . As such, it serves as a versatile intermediate in the synthesis of compounds targeting a range of biological activities, including potential applications in developing sigma receptor ligands and viral protease inhibitors . Advanced synthetic routes, such as ring-closing metathesis and intramolecular cyclizations, are employed to construct this sophisticated spiro[3.5]nonane core . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B598902 5-Oxa-2-azaspiro[3.5]nonane CAS No. 138387-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNORPQJCVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717324
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138387-19-6
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.5 Nonane and Its Derivatives

Retrosynthetic Analysis of the 5-Oxa-2-azaspiro[3.5]nonane Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various forward synthetic strategies. The core structure consists of a piperidine (B6355638) ring and an azetidine (B1206935) ring sharing a spirocyclic carbon atom, with an oxygen atom at the 5-position of the piperidine ring.

Key disconnections can be envisioned at the C-N and C-O bonds within the heterocyclic rings. One common approach involves disconnecting the azetidine ring, leading to a substituted piperidine precursor. Alternatively, disconnection of the piperidine ring could lead to a suitably functionalized azetidine. The spirocyclic center itself presents a significant synthetic challenge, often requiring intramolecular cyclization of a precursor containing a quaternary carbon or the formation of this center during the cyclization step.

Foundational Approaches to Spirocyclic Oxetanes and Azetidines

The synthesis of spirocyclic systems containing oxetane (B1205548) and azetidine rings often serves as a foundation for constructing more complex molecules like this compound. These four-membered rings introduce conformational rigidity and unique spatial arrangements of functional groups.

The synthesis of spirocyclic oxetanes can be achieved through various methods, including the Paterno-Büchi reaction or intramolecular Williamson ether synthesis. Azetidine-containing spirocycles are often prepared via intramolecular cyclization of γ-amino halides or tosylates. nih.gov Phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

A notable strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with azomethine ylides can generate novel spirocyclic scaffolds containing an oxetane moiety. Similarly, tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can act as a dipolarophile to create spirocycles with an azetidine core.

Direct and Indirect Synthetic Routes to this compound

The construction of the this compound scaffold can be accomplished through both direct and indirect synthetic pathways. Direct routes aim to form the spirocyclic core in a single key step, while indirect routes involve the sequential construction of the heterocyclic rings.

Cyclization Reactions for Spirocyclic Core Formation

Cyclization reactions are paramount in the synthesis of the this compound core. These can be broadly categorized into intramolecular, oxidative, and two-step protocols.

Intramolecular cyclization is a common and effective method for forming spirocyclic systems. This strategy involves a precursor molecule containing all the necessary atoms for the target spirocycle, which then undergoes a ring-closing reaction. For instance, a suitably substituted piperidine derivative bearing a reactive functional group on the C4 position can undergo intramolecular nucleophilic substitution to form the azetidine ring.

One documented approach involves the reaction of a cyclic ketone with acetonine, which proceeds through an intermediate that undergoes heterocyclic C-N bond cleavage followed by intramolecular cyclization to form a piperidine derivative. mdpi.com This piperidine can then be further functionalized and cyclized to form the desired spiro-azetidine ring.

Oxidative cyclization offers another powerful avenue for the synthesis of heterocyclic and carbocyclic compounds. ntu.edu.sg These reactions often utilize an oxidizing agent to facilitate the formation of a new bond and induce cyclization. For example, spirocyclic oxetanes can be converted into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid. While not directly forming the this compound core, this methodology highlights the potential of oxidative cyclization in the synthesis of related spirocyclic amines. rsc.org Hypervalent iodine reagents have also been employed in the oxidative cyclization of tyrosine derivatives to yield spirolactams. beilstein-journals.org

Molecular oxygen can also serve as a green and sustainable oxidant in multicomponent oxidative cyclization reactions to synthesize N-heterocycles bearing tertiary alcohol units. acs.org

Two-step cyclization protocols involve the sequential formation of the two rings of the spirocycle. This approach offers greater control over the stereochemistry and substitution pattern of the final product. A general strategy for synthesizing 2-spiropiperidines involves the reaction of δ-amino-β-ketoesters with cyclic ketones. researchgate.net

A reported two-step sequence for creating spirocyclic analogues of the diketopiperazine nucleus involves the conjugate addition of chiral α-amino esters to nitroalkenes, which are generated from oxetan-3-one or N-Boc-azetidin-3-one. This is followed by nitro group reduction, which leads to spontaneous cyclization to form the spirocycles. thieme-connect.comresearchgate.net This method provides access to rigid scaffolds that can be further functionalized. thieme-connect.com

Cyclization Method Key Features Example Precursors Example Reagents/Conditions Reference
Intramolecular Cyclization Single precursor cyclizationCyclic ketone and acetonineHeat mdpi.com
Oxidative Cyclization Use of an oxidizing agent to induce ring closureSpirocyclic oxetanesOxone®, formic acid
Two-Step Cyclization Sequential ring formationα-amino esters and nitroalkenes1. Conjugate addition 2. Nitro group reduction (e.g., Raney Ni, H₂) thieme-connect.comresearchgate.net
Prins Cyclization in Spirocycle Synthesis

The Prins cyclization and its aza-variant are powerful methods for the construction of heterocyclic rings, including spirocycles. researchgate.netacs.org This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol or amine, leading to an intramolecular cyclization event. acs.org In the context of this compound synthesis, a Prins-type strategy could be envisioned where a suitable precursor undergoes cyclization to form the tetrahydropyran (B127337) ring of the spirocyclic system.

For instance, the reaction of 3-vinyltetrahydroquinolines with aldehydes in the presence of hydrogen halides has been shown to produce tricyclic benzazocine derivatives through an aza-Prins reaction. acs.org This highlights the potential of intramolecular cyclizations of iminium ions for constructing complex nitrogen-containing heterocycles. acs.org While direct application to this compound is not explicitly detailed in the provided results, the principle of using an acid-catalyzed cyclization of an unsaturated amine or alcohol with a carbonyl compound is a viable strategy. nih.gov The reaction conditions, particularly the choice of acid catalyst and temperature, can influence the reaction pathway and selectivity. nih.gov

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and spirocyclic compounds. This method, often employing ruthenium-based Grubbs catalysts, facilitates the formation of a new double bond within a molecule, leading to cyclization. The synthesis of spirocyclic ethers and amines, including derivatives related to this compound, can be achieved through RCM. vulcanchem.com

A general approach involves the synthesis of a linear diene precursor containing the necessary heteroatoms and functional groups. For a 7-oxa-2-azaspiro[3.5]nonane derivative, a diene with a Boc-protected amine and ether-linked substituents is prepared. Subsequent treatment with a Grubbs II catalyst promotes the RCM reaction to form the spirocyclic olefin, which can then be hydrogenated to yield the saturated spirocycle. Although direct examples for this compound are not abundant in the provided literature, the methodology has been successfully applied to analogous structures like 2-oxa-7-azaspiro[3.5]nonane derivatives.

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer elegant and often efficient pathways to complex molecular architectures by reorganizing the carbon skeleton of a starting material.

Gold-Catalyzed Rearrangement of Propargylic Alcohols

Gold catalysis has become a prominent tool in modern organic synthesis, enabling a variety of transformations under mild conditions. nsf.gov Gold(I) catalysts, in particular, are effective in activating alkynes towards nucleophilic attack. The gold-catalyzed rearrangement of propargylic alcohols, a variant of the Meyer-Schuster rearrangement, can produce α,β-unsaturated ketones (enones). nsf.gov

This methodology can be applied to the synthesis of spirocyclic systems. For example, gold(I)-catalyzed rearrangement of spirocyclic propargylic alcohols can lead to the formation of β-keto cyclobutanones. mdpi.com The reaction proceeds via activation of the alkyne by the gold catalyst, followed by a rearrangement cascade. mdpi.comresearchgate.net While a direct synthesis of this compound using this method is not explicitly described, the principles of gold-catalyzed cycloisomerization and rearrangement of functionalized propargylic alcohols provide a potential pathway to spirocyclic ketones that could be further elaborated into the desired aza-oxa spirocycle. mdpi.comcsic.es

Semipinacol Rearrangement Pathways

The semipinacol rearrangement is a classic organic reaction that involves the 1,2-migration of a group in a β-amino alcohol or related substrate, typically promoted by an acid or other activating agent. This rearrangement can be harnessed for the construction of spirocyclic frameworks.

A strain-release driven spirocyclization strategy utilizing a semipinacol-type rearrangement of azabicyclo[1.1.0]butyl carbinols has been developed for the synthesis of various spirocyclic azetidines. researchgate.net In one example, extension of a carbon chain on the precursor led to the formation of an oxa-azaspiro[3.5]nonane derivative in a high yield of 90%. researchgate.net This demonstrates the feasibility of employing rearrangement pathways to construct the this compound core. The specific reaction pathway can be influenced by the choice of activating agent. researchgate.net

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing purification steps and waste generation.

A visible-light-driven photocatalytic multicomponent reaction has been developed for the direct assembly of N-heterospirocycles. acs.org While this specific study focused on different spirocyclic systems, the underlying principle of combining multiple components in a one-pot process to build complex scaffolds is applicable. For instance, a Prins-type cascade reaction has been used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This involves the activation of an aldehyde, cyclization with an azaspiro amine to form a tetrahydropyran intermediate, and a subsequent secondary cyclization to yield the final spiro product. Such cascade processes offer a convergent and atom-economical route to spirocycles like this compound.

Reformatsky Reagent Applications in Spiroazetidinone Synthesis

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. chemistnotes.comvaia.com This reaction is versatile and can be applied to the synthesis of various cyclic and acyclic compounds, including those containing nitrogen. beilstein-journals.org

While the direct synthesis of this compound using the Reformatsky reaction is not explicitly detailed, the aza-Reformatsky reaction, which uses imines as electrophiles, is a powerful tool for the synthesis of β-lactams (azetidin-2-ones). beilstein-journals.org The synthesis of spiroazetidinones, which are structurally related to the azetidine portion of this compound, could potentially be achieved through an intramolecular Reformatsky-type reaction. The organozinc reagent, being less reactive than a Grignard reagent, offers good chemoselectivity. vaia.com The reaction conditions are generally mild, and the use of inexpensive and non-toxic metals is an advantage. beilstein-journals.org

Protecting Group Strategies in this compound Synthesis

In the multistep synthesis of this compound and its analogues, protecting group strategies are crucial for masking reactive functional groups, particularly the secondary amine of the azetidine ring, to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal.

The most commonly employed protecting group for the nitrogen atom is the tert-butoxycarbonyl (Boc) group. This strategy is frequently used to create key intermediates, such as tert-butyl this compound-2-carboxylate, which can then be used in further synthetic transformations. researchgate.net The Boc group provides robust protection under a variety of non-acidic conditions. Deprotection is typically achieved under standard acidolysis conditions.

Table 1: Common Protecting Groups in this compound Synthesis

Protecting GroupAbbreviationTypical Reagent for IntroductionDeprotection MethodReference
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidolysis (e.g., TFA, HCl)
Benzyl (B1604629)BnBenzyl bromide (BnBr)Catalytic Hydrogenation (e.g., H₂, Pd/C)

Stereoselective and Diastereoselective Synthesis of this compound

The development of stereoselective and diastereoselective methods is paramount for accessing enantiomerically pure or enriched derivatives of this compound, which is critical for their application in pharmacology. While information on the stereoselective synthesis of the parent compound is limited, several powerful reactions have been applied to produce stereochemically defined derivatives.

One notable approach involves the Reformatsky reaction . This reaction has been used to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net The reaction between a Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate, and N'-(arylmethylidene)benzohydrazides leads to the formation of the spiroazetidin-2-one core through an intramolecular cyclization of the initial adduct. researchgate.net Diastereoselective versions of the Reformatsky reaction, often employing chiral auxiliaries, have been developed and could be applicable for creating specific stereoisomers of such derivatives. researchgate.net

Furthermore, the Staudinger [2+2]-ketene-imine cycloaddition represents a powerful method for the stereoselective synthesis of β-lactam rings. researchgate.net This reaction has been utilized to create novel monocyclic β-lactam hybrids with high stereoselectivity and yields ranging from 70-95%. researchgate.net Although applied to related systems, this methodology highlights a potential pathway for constructing chiral azetidinone-containing spirocycles related to the this compound framework.

A highly diastereoselective Paterno–Buchi reaction has also been developed for synthesizing novel spiro-oxa-housanes, demonstrating the potential for photochemical methods in achieving stereocontrol in related spirocyclic systems. researchgate.net

Scalability and Efficiency Considerations in Synthetic Protocols

A scalable, multi-step synthesis for this compound oxalate (B1200264) has been detailed, highlighting a practical approach for larger-scale production. One of the initial steps involves the reaction of a precursor with chloroacetyl chloride, which was successfully performed on a 65 g scale. The subsequent intramolecular cyclization is achieved using a strong base like sodium hydride in an inert solvent such as tetrahydrofuran (B95107) (THF). The protocol involves several key transformations, including reduction and catalytic hydrogenation, to yield the final product.

A Chinese patent outlines a four-step synthesis that is also designed for scalability. vulcanchem.com The efficiency of a synthetic route is often determined by the yields of each step and the ease of purification. For instance, the formation of the oxalate salt of this compound not only facilitates purification but also enhances the stability and solubility of the final compound. Optimization of reaction conditions, such as temperature and stoichiometry, is critical to maximize yield and minimize the formation of byproducts. For example, maintaining a temperature of ≤10 °C during certain steps and using specific molar ratios of reagents are crucial for success.

Table 2: Example of a Multi-Step Synthesis Protocol

StepTransformationKey ReagentsScale/Yield ExampleReference
1AcylationChloroacetyl chloride, Dichloromethane65 g starting material
2Intramolecular CyclizationSodium hydride, Tetrahydrofuran (THF)Forms the spirocyclic core
3ReductionLithium aluminum hydride (LiAlH₄)Molar ratio of 1:1.1 to 1:2 is preferred
4Catalytic Hydrogenation (Deprotection)Palladium on carbon (Pd/C), H₂Removes benzyl protecting group
5Salt FormationOxalic acid~60% yield for this step

Table of Mentioned Compounds

Compound Name
This compound
tert-butyl this compound-2-carboxylate
This compound oxalate
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
methyl 1-bromocyclohexanecarboxylate
N'-(arylmethylidene)benzohydrazides
chloroacetyl chloride
sodium hydride
lithium aluminum hydride
palladium on carbon
oxalic acid
Di-tert-butyl dicarbonate
Benzyl bromide

Chemical Transformations and Reactivity of 5 Oxa 2 Azaspiro 3.5 Nonane

Functionalization Reactions of the Spirocyclic Systemsmolecule.comevitachem.com

Functionalization of the 5-Oxa-2-azaspiro[3.5]nonane scaffold primarily involves reactions targeting the nucleophilic nitrogen atom of the azetidine (B1206935) ring and transformations of the adjacent rings.

The spirocyclic system can undergo oxidation at several positions, depending on the reagents and conditions employed. The nitrogen atom of the azetidine ring is susceptible to oxidation, and the carbon atoms within the rings can also be targeted. For instance, the oxalate (B1200264) salt of this compound can be oxidized by common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412). In related systems like 7-Methyl-8-oxa-5-azaspiro[3.5]nonane, preferential oxidation occurs at the nitrogen to form N-oxide derivatives when treated with reagents like meta-chloroperbenzoic acid (mCPBA). vulcanchem.com However, the ring system can show considerable stability; for example, Benzyl (B1604629) 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is reportedly stable under mild potassium permanganate conditions. More aggressive oxidation, such as ozonolysis, can lead to the cleavage of the oxetane (B1205548) ring in analogous structures.

Table 1: Examples of Oxidation Reactions on Related Azaspiro Systems

Reagent Conditions Product Notes Source
Potassium Permanganate (KMnO₄) Aqueous acetone, 50°C No reaction (on an oxo-derivative) Demonstrates ring stability under mild oxidation.
Ozone (O₃) Dichloromethane, -78°C Dicarbonyl intermediates Results in the cleavage of the oxetane ring.

Reduction reactions are commonly employed to transform functional groups on derivatives of the spirocyclic core or during its synthesis. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents can reduce carbonyl groups or other functionalities introduced onto the scaffold. evitachem.com For instance, LiAlH₄ is used in the multi-step synthesis of the this compound core itself to reduce intermediate compounds. The choice of reducing agent is critical for selectivity. In the related Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, sodium borohydride selectively reduces a ketone group without affecting the carbamate, whereas the more powerful LiAlH₄ can reduce both.

Table 2: Examples of Reduction Reactions on Related Azaspiro Systems

Reagent Conditions Product Notes Source
Sodium Borohydride (NaBH₄) Methanol, reflux Hydroxy derivative Selectively reduces a ketone over an ester/carbamate.

The secondary amine in the azetidine ring is a key site for functionalization via nucleophilic substitution reactions. smolecule.com This allows for the attachment of a wide variety of substituents, commonly through reactions with alkyl halides or acyl chlorides in the presence of a base. smolecule.com For example, the nitrogen atom can be alkylated using reagents like methyl iodide or benzyl bromide. This reactivity is fundamental to incorporating the spirocyclic scaffold into larger, more complex molecules for various research applications, including drug design. smolecule.com

Table 3: Examples of Substitution Reactions on a Related Azaspiro System

Reagent Conditions Product Notes Source
Methyl Iodide (CH₃I) DMF, K₂CO₃, 60°C N-Methylated derivative Standard N-alkylation of the secondary amine.

Reduction Reactions

Ring Transformations and Rearrangement Processes

The inherent ring strain of the four-membered azetidine ring and the specific geometry of the spiro-junction influence the compound's participation in ring transformations.

While direct ring expansion of this compound is not extensively documented, related spirocyclic systems are known to undergo or be synthesized from such transformations. For instance, a synthetic pathway has been reported for the isomeric 2-oxa-7-azaspiro[3.5]nonane that starts from a piperidine (B6355638) (six-membered ring) derivative, which undergoes several steps including ring closure to form the final spiro-oxetane structure. mdpi.com Furthermore, smaller spirocycles like 2-oxa-6-azaspiro[3.3]heptane have been used as precursors that are "expanded" to form 2-oxa-7-azaspiro[3.5]nonane derivatives. These derivatives can then be used in further reactions, such as oxidative cyclizations with reagents like Oxone® in formic acid, to yield larger, ring-fused benzimidazole (B57391) systems. mdpi.comsmolecule.com

The formation of the this compound core and related structures often relies on strategic ring-opening and re-cyclization reactions. The strain in the smaller ring of the spirocycle can be a driving force for such transformations. One notable strategy involves the strain-release driven spirocyclization of highly strained precursors like azabicyclo[1.1.0]butyl ketones. nih.gov In one example, a competing side reaction during the formation of a different target molecule resulted in a 15% yield of an oxa-azaspiro[3.5]nonane, demonstrating a pathway involving the opening of a bicyclic system followed by intramolecular cyclization. nih.gov

Synthesis of the spirocyclic core often involves the intramolecular cyclization of a suitable linear or macrocyclic precursor. vulcanchem.com For example, the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane is achieved through a cyclization reaction using lithium aluminum hydride, where improper temperature control can lead to ring-opening as an undesired side reaction. google.com Similarly, the formation of the isomeric 6-Oxa-2-azaspiro[3.5]nonane can be achieved via a Reformatsky reaction that proceeds through an intramolecular cyclization step. These methods highlight the importance of controlled cyclization strategies in constructing the unique spiro[3.5]nonane framework.

Ring Expansion Reactions of Related Systems

Electrophilic and Nucleophilic Reactivity of the Spirocyclic Scaffold

The reactivity of this compound is characterized by the interplay of its two heterocyclic rings. The nitrogen atom of the azetidine ring is a primary site for nucleophilic reactions, while the strained nature of the four-membered ring can also influence its reactivity.

The secondary amine in the azetidine ring readily undergoes reactions with various electrophiles. N-acylation can be achieved using acylating agents like chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds to form the corresponding N-acyl derivative, which can serve as a precursor for further transformations. Similarly, N-alkylation can be performed to introduce a variety of substituents on the nitrogen atom.

The spirocyclic scaffold can also undergo oxidation and reduction reactions. The oxalate salt of this compound can be oxidized with common oxidizing agents. Reduction of related spirocyclic ketones, which are precursors to the core scaffold, has been achieved using reducing agents like sodium triacetoxyborohydride, often with high diastereoselectivity. core.ac.uk For instance, the reduction of a related 1-oxa-7-azaspiro acs.orgresearchgate.netnonan-3-one derivative yielded the corresponding alcohol. core.ac.uk

Nucleophilic substitution reactions can occur, with the nitrogen atom being a potential nucleophile. In derivatives of the scaffold containing leaving groups, such as an iodomethyl group, nucleophilic substitution provides a handle for introducing a wide range of functionalities.

The table below summarizes the general electrophilic and nucleophilic reactivity of the this compound scaffold, with some examples drawn from its synthesis and the reactivity of its derivatives.

Reaction TypeReagents and ConditionsProduct TypeRef
N-AcylationChloroacetyl chloride, triethylamine, dichloromethane, ≤10 °C to room temperatureN-acylated this compound
Reduction (of a precursor ketone)Sodium triacetoxyborohydride, acetic acidSpirocyclic alcohol core.ac.uk
OxidationGeneral oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)Oxidized derivatives
Nucleophilic Substitution (on a derivative)Nucleophiles (e.g., sodium azide, potassium cyanide) on an iodomethyl derivativeAzido or cyano derivatives researcher.life

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds, and azaspirocycles are no exception. While specific examples for this compound are not extensively documented, the reactivity of related azaspirocycles in transition metal-catalyzed reactions provides valuable insights into its potential.

Palladium catalysts are widely used for a variety of transformations. In the synthesis of the oxalate salt of this compound, palladium on carbon (Pd/C) is employed for catalytic hydrogenation to remove a benzyl protecting group from a precursor molecule. This highlights the compatibility of the scaffold with palladium-catalyzed reductions. Furthermore, palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones has been developed for the synthesis of 1-azaspirocycles, demonstrating the utility of palladium in constructing spirocyclic systems. acs.orgresearchgate.netchemrxiv.org

Copper-catalyzed reactions are also prevalent in the synthesis and functionalization of related heterocycles. For instance, CuI-catalysis has been used for the annulation onto benzimidazoles in the synthesis of related spirocyclic systems. researchgate.net Copper-catalyzed four-component reactions have also been employed to synthesize spirooxazolidines derived from 3-oxetanone, showcasing the utility of copper in constructing complex spirocycles. mdpi.com

The following table provides examples of transition metal-catalyzed reactions involving related azaspirocycles, suggesting potential applications for this compound.

CatalystReaction TypeSubstrate/Product TypeRef
Palladium on Carbon (Pd/C)Catalytic HydrogenationDeprotection of a benzyl group in a precursor
Pd₂(dba)₃·CHCl₃ / DPEphosDearomative AzaspirocyclizationSynthesis of 1-azaspirocycles from bromoarenes chemrxiv.org
CuIAnnulationSynthesis of ring-fused benzimidazoles researchgate.net
CuBr₂ / TFAFour-Component Cascade ReactionSynthesis of 3-oxetanone-derived spirooxazolidines mdpi.com

Derivatization Strategies for Chemical Library Diversification

The this compound scaffold is an attractive core for the generation of chemical libraries for drug discovery due to its inherent three-dimensionality and the presence of a modifiable secondary amine. tandfonline.comtandfonline.com The ability to introduce diverse substituents allows for the exploration of chemical space and the optimization of biological activity.

A primary strategy for diversification is the functionalization of the secondary amine of the azetidine ring. This can be achieved through a variety of reactions, including:

N-Acylation: Reaction with a wide range of acid chlorides, sulfonyl chlorides, and isocyanates to introduce amide, sulfonamide, and urea (B33335) functionalities.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce diverse alkyl and arylalkyl groups.

The synthesis of a methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride derivative demonstrates the potential for introducing ester functionalities, which can be further modified. vulcanchem.com

Furthermore, the synthesis of the scaffold itself can be adapted to introduce diversity. For example, a gold-catalyzed rearrangement of propargylic alcohols has been utilized to synthesize a related functionalized spirocyclic oxetane-piperidine scaffold, which was then used to generate a library of 419 lead-like compounds. core.ac.uk This approach allows for the introduction of substituents at multiple positions on the scaffold.

The table below outlines some derivatization strategies that can be applied to the this compound scaffold for library synthesis.

Derivatization StrategyFunctional Group TargetedPotential ReagentsResulting Functionality
N-AcylationSecondary AmineAcid chlorides, Sulfonyl chlorides, IsocyanatesAmides, Sulfonamides, Ureas
N-AlkylationSecondary AmineAlkyl halides, Aldehydes/Ketones (reductive amination)Tertiary Amines
Esterification (of a derivative)Carboxylic acid derivativeAlcoholsEsters
Further functionalizationEster derivativeAmines, Grignard reagentsAmides, Tertiary alcohols

Structural Features and Conformational Analysis of 5 Oxa 2 Azaspiro 3.5 Nonane

Spirocyclic Architecture and Inherent Rigidity

The defining characteristic of 5-Oxa-2-azaspiro[3.5]nonane is its spirocyclic framework, where two rings are connected by a single common atom. google.com This spiro-linkage imparts a significant degree of conformational rigidity to the molecule. vulcanchem.com The perpendicular arrangement of the two molecular halves creates a sterically demanding and rigid structure. acs.org This inherent rigidity is a key attribute, as it restricts the conformational flexibility of the molecule, which can be advantageous in the design of compounds intended to bind to specific biological targets. vulcanchem.com The spiro[3.5]nonane system consists of a six-membered tetrahydropyran (B127337) ring fused to a four-membered azetidine (B1206935) ring via a spiro carbon atom. nih.gov This structural arrangement is noted for its ability to enhance binding specificity in drug discovery.

The rigidity of the spirocyclic core also contributes to the thermal stability of the molecule. vulcanchem.com This stability is a valuable property in the context of chemical synthesis and the formulation of pharmaceutical compounds. The fundamental spirane framework, with its two monocyclic rings linked in an orthogonal relationship, can feature a stereogenic spirocarbon, leading to stereoisomerism. researchgate.net

Conformational Dynamics and Preferred Orientations

The presence of heteroatoms, specifically the oxygen in the tetrahydropyran ring and the nitrogen in the azetidine ring, plays a crucial role in determining the preferred orientations of the molecule. These heteroatoms can participate in intramolecular and intermolecular interactions, such as hydrogen bonding, which can stabilize certain conformations. The relative orientation of the lone pairs of electrons on the oxygen and nitrogen atoms can lead to preferred conformational isomers. For instance, in related heterocyclic systems, an anti-relationship between the lone pairs of heteroatoms is often energetically favored.

The specific substitution on the azetidine or tetrahydropyran rings can further influence the conformational preferences. For example, the introduction of bulky substituents may favor conformations that minimize steric hindrance. Computational studies and spectroscopic analyses are essential tools for elucidating the complex conformational landscape of this spirocyclic system.

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

The spirocyclic nature of this compound can give rise to stereoisomerism. The spiro carbon atom can be a stereogenic center, leading to the existence of enantiomers. The synthesis of specific enantiomers is a significant area of research, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral recognition is a critical aspect of the molecular interactions of this compound, particularly in a biological context. The three-dimensional arrangement of the atoms in a specific enantiomer can lead to highly selective binding to chiral biological targets such as enzymes and receptors. This selectivity is a cornerstone of modern drug design, where the aim is to develop compounds that interact with a specific target to elicit a desired therapeutic effect while minimizing off-target interactions that could lead to adverse effects. The synthesis of enantiomerically pure forms of this compound and its derivatives is therefore a key objective for its application in medicinal chemistry.

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the spirocyclic structure. For instance, in a derivative, tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, proton and carbon NMR are used for characterization. smolecule.com In the related compound N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide, specific chemical shifts in ¹H NMR (δ 1.98, 2.72, 3.99, 4.47, 6.76-6.84 ppm) and ¹³C NMR (δ 35.8, 38.5, 48.7, 81.9, 117.6, 121.2, 121.4, 138.7, 143.1 ppm) have been reported, providing detailed information about the molecular framework. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, which are essential for confirming the elemental composition. mdpi.com For example, the HRMS of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide was used to confirm its molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For instance, the IR spectrum of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide shows characteristic absorption bands at 3400, 3317 (N-H), 2931, 2865, 2811 (C-H), and 1618, 1577 (C=C) cm⁻¹. mdpi.com

The following table provides a summary of key spectroscopic data for a derivative of this compound:

Spectroscopic TechniqueDerivativeKey Findings
¹H NMR N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamideδ (ppm): 1.98 (bs, 4H), 2.72 (bs, 4H, NCH₂), 3.99 (bs, 2H, NH₂), 4.47 (s, 4H, OCH₂), 6.76–6.84 (m, 3H) mdpi.com
¹³C NMR N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamideδ (ppm): 35.8 (CH₂), 38.5 (C), 48.7 (NCH₂), 81.9 (OCH₂), 117.6 (C & CH), 121.2, 121.4 (CH), 138.7, 143.1 (C) mdpi.com
IR N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamideνₘₐₓ (cm⁻¹): 3400, 3317, 2931, 2865, 2811, 1618, 1577 mdpi.com
HRMS N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamidem/z [M − H]⁻, C₁₃H₁₆N₂O⁷⁹Br calcd. 295.0446, observed 295.0448 mdpi.com

Theoretical and Computational Studies of 5 Oxa 2 Azaspiro 3.5 Nonane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of a molecule. For 5-Oxa-2-azaspiro[3.5]nonane, these calculations provide insights into its stability, reactivity, and fundamental physicochemical properties. While detailed research on the parent compound is limited, its basic properties have been computed and are available through public databases. nih.gov

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₃NO PubChem nih.gov
Molecular Weight 127.18 g/mol PubChem nih.gov
Exact Mass 127.099714038 Da PubChem nih.gov
XLogP3-AA (LogP) 0.2 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Topological Polar Surface Area 21.3 Ų PubChem nih.gov

| Rotatable Bond Count | 0 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Conformation Prediction

Molecular modeling is used to predict the preferred three-dimensional shape or conformation of a molecule. The spirocyclic nature of this compound imparts significant conformational rigidity. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. researchgate.net

Studies on related spirocyclic systems suggest that the six-membered tetrahydropyran (B127337) ring likely adopts a stable chair-like conformation. The four-membered azetidine (B1206935) ring is nearly planar but introduces significant strain. Molecular modeling can predict the most stable arrangement of these two rings relative to each other. Furthermore, the development of functionalized derivatives, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has highlighted their potential as bioisosteres of common fragments like piperidine (B6355638), a concept validated through molecular modeling and experimental testing. researchgate.net This bioisosteric replacement can lead to improved properties such as enhanced water solubility and reduced toxicity. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating complex reaction mechanisms. For instance, a DFT study was conducted on a copper-catalyzed borylative ring-closing reaction used to synthesize a derivative, 8-benzyl-2-methylboryl-5-oxa-8-azaspiro[3.5]nonane. urv.cat

In this research, calculations were performed using the ωB97X-D functional to model the reaction in a tetrahydrofuran (B95107) (THF) solvent. urv.cat Such studies help researchers understand the reaction pathway, identify transition states, and calculate activation energies. The computational results successfully reproduced experimental trends and explained the reactivity observed, demonstrating the predictive power of these methods in synthetic chemistry. urv.cat By understanding the mechanism at a molecular level, reaction conditions can be optimized to improve yields and selectivity.

Prediction and Analysis of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be used to validate and interpret experimental data. Although specific predicted spectra for this compound are not widely published, the principles can be illustrated with its isomer, 2-oxa-5-azaspiro[3.5]nonane.

For this isomer, predicted collision cross-section (CCS) values have been calculated for different adducts in mass spectrometry. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicting these values computationally allows for more confident identification of the compound in complex mixtures. Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecule's structure. acs.org

Table 2: Predicted Collision Cross Section (CCS) Values for the Isomer 2-Oxa-5-azaspiro[3.5]nonane

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 128.10700 121.0
[M+Na]⁺ 150.08894 125.1
[M-H]⁻ 126.09244 123.9
[M+NH₄]⁺ 145.13354 135.3

| [M+K]⁺ | 166.06288 | 127.9 |

Data sourced from PubChemLite for the isomer C₇H₁₃NO (InChIKey=FNTBEHJVXDDFRG-UHFFFAOYSA-N). uni.lu This table is interactive.

Applications of 5 Oxa 2 Azaspiro 3.5 Nonane As a Chemical Building Block and in Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

5-Oxa-2-azaspiro[3.5]nonane serves as a crucial building block in the synthesis of more intricate molecular architectures. Its structure, containing both an oxygen and a nitrogen atom, allows for a variety of chemical transformations, making it a versatile intermediate. a2bchem.com Chemists utilize this compound to introduce specific stereochemical and functional characteristics into larger molecules. a2bchem.com

The presence of the spirocyclic core is particularly advantageous in medicinal chemistry for creating novel therapeutic agents. For example, derivatives of similar oxa-azaspirocycles have been explored for their potential in treating metabolic disorders and for their analgesic properties. The rigid framework can lead to enhanced binding affinity with biological targets. evitachem.com

The synthesis of complex molecules often involves multi-step processes where this compound can be a key starting material or an intermediate. a2bchem.com For instance, it can be used in the construction of larger heterocyclic compounds, which are prevalent in drug discovery. a2bchem.com The oxalate (B1200264) salt of this compound is often used to improve its stability and solubility for these synthetic applications.

Scaffold for Chemical Library Generation and Diversification

The structural framework of this compound is an ideal scaffold for generating chemical libraries. These libraries, which consist of a large number of related compounds, are essential tools in drug discovery and chemical biology for screening against various biological targets.

The spirocyclic core provides a rigid and defined three-dimensional geometry, which is a desirable feature for library design. cambridgescholars.com By modifying the functional groups attached to the this compound core, a diverse range of molecules can be synthesized. This diversification is crucial for exploring the structure-activity relationships of potential drug candidates.

The ability to create a wide array of derivatives from a single scaffold allows for a systematic investigation of how different chemical modifications affect biological activity. This approach is more efficient than synthesizing each compound from scratch and is a cornerstone of modern medicinal chemistry.

Development of Advanced Materials Incorporating the Spirocyclic Core

The unique properties of the spirocyclic core of this compound and related compounds are being harnessed in the field of materials science. cambridgescholars.com The rigidity and thermal stability conferred by the spirocyclic structure make these compounds attractive for creating advanced materials with specific functionalities. mdpi.com

For example, spiro compounds are utilized in the development of organic light-emitting diodes (OLEDs). acs.org Their rigid structure can help to prevent aggregation and improve the thermal and morphological stability of the materials, which is crucial for device performance. acs.org While direct applications of this compound in this area are still emerging, the principles established with other spirocyclic systems highlight its potential.

Furthermore, polymers incorporating spirocyclic acetal (B89532) units have been developed for applications such as drug delivery. mdpi.com These materials can self-assemble into nano-sized structures capable of encapsulating and releasing therapeutic agents in a controlled manner. mdpi.com The spirocyclic component in these polymers enhances their thermal stability. mdpi.com

Utilization in Chemical Biology Research Tools for Molecular Interaction Studies

In the realm of chemical biology, this compound and its derivatives serve as valuable tools for studying molecular interactions. smolecule.com The defined three-dimensional shape of the spirocyclic scaffold allows for precise probing of the binding sites of proteins and other biological macromolecules. e-bookshelf.de

By synthesizing derivatives of this compound with specific modifications, researchers can investigate the key features of molecular recognition. Techniques such as molecular docking can be used to predict how these compounds will interact with their biological targets. smolecule.com These computational predictions can then be validated through in vitro assays to evaluate the biological activity of the synthesized molecules. smolecule.com

The unique structure of this compound makes it a valuable scaffold for developing chemical probes to study enzyme function and receptor signaling. evitachem.com The insights gained from these studies can guide the design of more potent and selective drugs.

Future Research Directions and Unexplored Avenues for 5 Oxa 2 Azaspiro 3.5 Nonane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to the 5-oxa-2-azaspiro[3.5]nonane core, often targeting the more stable oxalate (B1200264) salt, rely on multi-step sequences. A known method involves the acylation of an oxetane (B1205548) amine precursor, followed by an intramolecular cyclization using a strong base, reduction, deprotection, and final salt formation. While effective, this pathway highlights opportunities for future innovation focused on sustainability and efficiency.

Future research should prioritize the development of more atom-economical and environmentally benign synthetic methods. Key areas for exploration include:

Catalytic Approaches: Investigating catalytic methods to replace stoichiometric reagents, such as the use of transition-metal catalysts for the key C-N bond-forming cyclization step, could reduce waste and improve safety. Similarly, exploring catalytic transfer hydrogenation for reduction and deprotection steps could circumvent the need for reactive hydrides like LiAlH4 or high-pressure H2 gas.

One-Pot Procedures: Designing tandem or domino reaction sequences where multiple transformations occur in a single reaction vessel would significantly enhance efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time.

Novel Cyclization Strategies: Exploring alternative strategies such as dearomatizing spirocyclization reactions or the direct coupling of heteroaromatic acids with imines could provide new, convergent pathways to the spirocyclic core. d-nb.info Research into intramolecular cyclizations via N-N bond cleavage from bicyclic hydrazine (B178648) precursors also presents a novel avenue. nih.gov

A summary of a current multi-step synthesis for a related salt is presented below, indicating areas for potential improvement.

Table 1: Representative Synthesis of this compound Oxalate

Step Reaction Description Reagents/Conditions Potential Future Improvement
1 Acylation Chloroacetyl chloride, triethylamine, DCM Use of greener solvents; catalytic acylation.
2 Intramolecular Cyclization Sodium hydride (strong base), THF Catalytic cyclization; milder base conditions.
3 Reduction Lithium aluminum hydride (LiAlH4), THF Catalytic hydrogenation; safer reducing agents.
4 Deprotection (if applicable) Pd/C, H2 (20-100 psi) Transfer hydrogenation; enzymatic deprotection.
5 Salt Formation Oxalic acid Exploration of alternative, pharmaceutically acceptable salts.

This table is based on a described synthesis for the oxalate salt derivative.

Advanced Mechanistic Investigations into Key Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and rationally designing new ones. Currently, detailed mechanistic studies for this specific spirocycle are sparse.

Future research should employ a combination of computational and experimental techniques to elucidate key mechanistic pathways:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the transition states of the key intramolecular cyclization step, providing insights into the reaction kinetics and thermodynamics. This can help in selecting optimal catalysts or reaction conditions. Such studies could also predict the regioselectivity of derivatization reactions.

Kinetic Studies: Performing kinetic analysis of the primary synthetic reactions can help determine reaction orders and rate-determining steps, offering a clearer picture of the process.

Isotopic Labeling: The use of isotopically labeled starting materials can trace the path of atoms throughout the reaction sequence, providing definitive evidence for proposed mechanisms, such as the involvement of N-acyliminium ion intermediates in certain cyclization strategies. mmu.ac.ukd-nb.info

Spectroscopic Interrogation: In-situ spectroscopic monitoring (e.g., using IR or NMR) of reactions could potentially identify and characterize transient intermediates, offering direct observational evidence for the operative mechanism.

Exploration of New Reactivity Profiles and Derivatization Pathways

The reactivity of this compound is primarily associated with its secondary amine and the adjacent ether linkage. Known reactions include oxidation, reduction, and nucleophilic substitution at the nitrogen atom. The synthesis of derivatives such as methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate and 2-(pyridine-3-sulfonyl)-5-oxa-2-azaspiro[3.5]nonane derivatives demonstrates that both the nitrogen and the tetrahydropyran (B127337) ring can be functionalized. vulcanchem.commolport.com

To expand the synthetic utility of this scaffold, future work should focus on unexplored reactivity:

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could be applied to the tetrahydropyran ring. This would enable the introduction of new substituents at positions that are difficult to access through traditional methods, rapidly increasing molecular complexity. researchgate.net

Ring-Opening Reactions: Controlled ring-opening of either the azetidine (B1206935) or tetrahydropyran ring could serve as a novel strategy to access highly functionalized, stereochemically defined linear amino alcohols. a2bchem.com The conditions for selective ring-opening would be a key area of investigation.

Asymmetric Synthesis: Developing enantioselective syntheses of the spirocyclic core or asymmetric derivatizations would be critical for its application in medicinal chemistry, where single enantiomers are often required.

Scaffold Hopping and Bioisosterism: The rigid 3D structure of this compound makes it an excellent candidate for use as a bioisosteric replacement for other common heterocyclic fragments, such as morpholines or piperazines, in drug discovery programs. researchgate.net Systematic derivatization would allow for fine-tuning of physicochemical properties like solubility and metabolic stability.

Table 2: Known and Potential Derivatization Pathways

Reaction Type Position Example/Potential Purpose
N-Acylation/Sulfonylation Nitrogen (N-2) Reaction with acyl chlorides or sulfonyl chlorides. molport.com Introduce diverse functional groups, modulate basicity.
N-Alkylation Nitrogen (N-2) Reductive amination, direct alkylation. Attach linkers or pharmacophoric groups.
Substitution on Pyran Ring Carbon (e.g., C-6) Synthesis of acetate (B1210297) derivatives. vulcanchem.com Introduce side chains for biological targeting.
C-H Functionalization Carbons (C-1, C-3, C-4) Potential: Radical or transition-metal-catalyzed reactions. researchgate.net Access novel chemical space, late-stage diversification.

Emerging Applications in Advanced Chemical Technologies and Functional Materials

The primary application foreseen for this compound and its derivatives is as a building block in medicinal chemistry. evitachem.com The unique spirocyclic framework imparts conformational rigidity, a desirable trait for designing ligands that bind selectively to protein or nucleic acid targets. nih.gov

Future research is expected to expand its utility into several emerging areas:

Targeting Nucleic Acids: There is growing interest in developing small molecules that can bind to RNA targets. The defined three-dimensional shape of azaspirocycles like this compound makes them promising scaffolds for designing novel RNA binders, such as inhibitors of viral RNA interactions (e.g., HIV-1 TAR RNA). nih.gov

Advanced Materials: The incorporation of this rigid spirocyclic unit into polymer backbones or as a component in supramolecular assemblies could lead to new functional materials. Applications might be found in areas like specialty polymers with defined thermal properties or in the development of materials for chemical sensing.

Chemical Biology Probes: Functionalized derivatives of this compound could be synthesized to include reporter tags (e.g., fluorophores) or reactive groups. Such molecules could serve as chemical probes to study biological processes or validate new drug targets.

The continued exploration of this compound chemistry holds significant promise. By advancing synthetic methodologies, deepening mechanistic understanding, and exploring novel reactivity and applications, the scientific community can fully leverage the potential of this unique molecular scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-Oxa-2-azaspiro[3.5]nonane derivatives, and how can reaction yields be maximized?

  • Methodological Answer : A two-step cyclization process involving lithium aluminum hydride achieves yields >82% under mild conditions. Key steps include precursor activation via chloroacetyl chloride in a solvent/base system (e.g., dichloromethane/triethylamine) and subsequent ring closure. Yield optimization requires precise temperature control (0–25°C) and stoichiometric balancing of reagents to minimize side reactions .
  • Comparative Data :

DerivativeSynthesis MethodYield (%)
7-Oxo-2-azaspiro[3.5]nonaneTwo-step cyclization>82
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesX-ray diffraction-confirmed cyclizationNot specified

Q. How does the spirocyclic structure of this compound enhance its utility in medicinal chemistry?

  • Methodological Answer : The spirocyclic framework provides conformational rigidity, improving target binding selectivity. Its nitrogen and oxygen atoms enable hydrogen bonding with biological targets (e.g., enzymes, receptors), while the oxa-aza combination mimics bioisosteres like pipecolic acid, facilitating pharmacokinetic optimization .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms ring structure and substituent positions via chemical shift analysis (e.g., sp³-hybridized carbons at δ 25–50 ppm).
  • X-ray Crystallography : Resolves spatial arrangements, critical for structure-activity relationship (SAR) studies.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, essential for purity assessment .

Advanced Research Questions

Q. How do structural modifications to the this compound scaffold influence sigma receptor (S1R/S2R) binding affinity and functional activity?

  • Methodological Answer : Substituents at the nitrogen or oxygen positions modulate receptor interaction. For example:

  • Compound 4b (2,7-diazaspiro[3.5]nonane derivative): Acts as an S1R antagonist (KiS1R = 2.7 nM) but lacks antiallodynic effects due to agonist-like in vivo activity.
  • Compound 5b (amide-functionalized analog): Shows S1R antagonism (KiS1R = 13 nM) with potent antiallodynic effects (20 mg/kg dose).
    Computational docking reveals salt bridges between nitrogen and Glu172 in S1R, while steric hindrance from spirocyclic rings reduces S2R affinity .

Q. How can conflicting in vitro vs. in vivo functional data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies arise from metabolite activity or off-target effects. Strategies include:

  • Phenytoin Assays : Validate target engagement (e.g., compound 4b reverses BD-1063’s effects, confirming S1R agonism).
  • Pharmacokinetic Profiling : Assess blood-brain barrier penetration and metabolite formation via LC-MS/MS.
  • In Silico Modeling : Predict metabolite structures and interactions using tools like PISTACHIO or REAXYS .

Q. What computational approaches are effective for predicting the reactivity and metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates transition-state energies for oxidation/reduction reactions (e.g., iodine substitution at the 6-position enhances electrophilicity).
  • ADMET Predictors : Use QSAR models to forecast metabolic pathways (e.g., cytochrome P450 interactions) and toxicity risks.
  • Molecular Dynamics Simulations : Track spirocyclic ring flexibility under physiological conditions to optimize solubility .

Q. How does this compound compare to structurally similar spirocycles (e.g., 2-Oxa-7-azaspiro[3.5]nonane) in terms of biological activity?

  • Methodological Answer :

  • Comparative Table :
CompoundKey FeatureBiological Activity
This compoundNitrogen at position 2S1R antagonism, analgesic potential
2-Oxa-7-azaspiro[3.5]nonaneOxygen at position 7FAAH inhibition, anti-inflammatory effects
  • Structural Analysis : Positional swapping of heteroatoms alters hydrogen-bonding capacity and ring strain, impacting target selectivity .

Safety and Ethical Considerations

Q. What are the critical safety protocols for handling this compound in preclinical studies?

  • Methodological Answer :

  • Storage : Sealed refrigeration (-20°C) under inert atmosphere (argon) to prevent degradation.
  • In Vitro Use Only : FDA prohibits in vivo administration due to unapproved status.
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and hERG assays for cardiotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.